molecular formula C12H16N2O2 B12912254 4-(2-Hydroxyethyl)-4-methyl-1-phenylpyrazolidin-3-one CAS No. 71363-81-0

4-(2-Hydroxyethyl)-4-methyl-1-phenylpyrazolidin-3-one

Cat. No.: B12912254
CAS No.: 71363-81-0
M. Wt: 220.27 g/mol
InChI Key: NLZJPSQPARBYLT-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethyl)-4-methyl-1-phenylpyrazolidin-3-one is a chemical compound with a unique structure that includes a pyrazolidinone ring substituted with a hydroxyethyl group, a methyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyethyl)-4-methyl-1-phenylpyrazolidin-3-one typically involves the reaction of 4-methyl-1-phenylpyrazolidin-3-one with ethylene oxide under basic conditions. The reaction proceeds through the nucleophilic attack of the nitrogen atom on the ethylene oxide, followed by ring opening and subsequent formation of the hydroxyethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyethyl)-4-methyl-1-phenylpyrazolidin-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the pyrazolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 4-(2-oxoethyl)-4-methyl-1-phenylpyrazolidin-3-one.

    Reduction: Formation of 4-(2-hydroxyethyl)-4-methyl-1-phenylpyrazolidin-3-ol.

    Substitution: Formation of substituted phenyl derivatives, such as 4-(2-hydroxyethyl)-4-methyl-1-(4-bromophenyl)pyrazolidin-3-one.

Scientific Research Applications

4-(2-Hydroxyethyl)-4-methyl-1-phenylpyrazolidin-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyethyl)-4-methyl-1-phenylpyrazolidin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Hydroxyethyl)phenol: A simpler compound with a hydroxyethyl group attached to a phenol ring.

    4-(2-Hydroxyethyl)-1,2-benzenediol: Contains an additional hydroxyl group compared to 4-(2-Hydroxyethyl)-4-methyl-1-phenylpyrazolidin-3-one.

    4-Methyl-1-phenylpyrazolidin-3-one: Lacks the hydroxyethyl group, making it less versatile in terms of chemical reactivity.

Uniqueness

This compound is unique due to its combination of functional groups, which confer a range of chemical reactivity and potential biological activity. The presence of the hydroxyethyl group enhances its solubility and ability to form hydrogen bonds, while the pyrazolidinone ring provides a stable scaffold for further modifications.

Properties

CAS No.

71363-81-0

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

4-(2-hydroxyethyl)-4-methyl-1-phenylpyrazolidin-3-one

InChI

InChI=1S/C12H16N2O2/c1-12(7-8-15)9-14(13-11(12)16)10-5-3-2-4-6-10/h2-6,15H,7-9H2,1H3,(H,13,16)

InChI Key

NLZJPSQPARBYLT-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(NC1=O)C2=CC=CC=C2)CCO

Origin of Product

United States

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